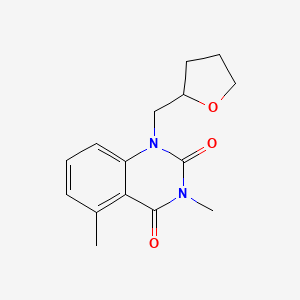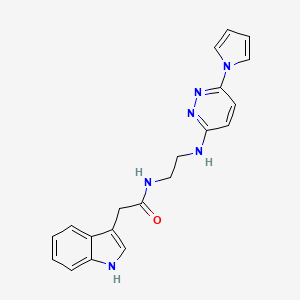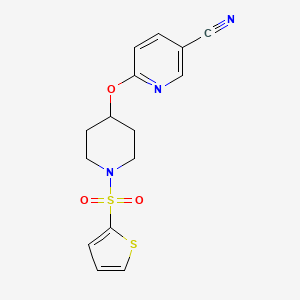
6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as TPSO, is a chemical compound that has been extensively studied in scientific research. TPSO is a potent and selective ligand for sigma-1 receptors, which are a type of protein found in the central nervous system. Sigma-1 receptors have been implicated in a variety of physiological and pathological processes, including pain, depression, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . The specific mechanisms and effectiveness of these compounds in treating viral infections are areas of ongoing research .
Antimalarial Applications
Piperidine derivatives have been studied for their potential as antimalarial agents . These compounds could provide a new avenue for the development of treatments for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown promise as antimicrobial and antifungal agents . These compounds could potentially be used to treat a variety of bacterial and fungal infections .
Antihypertension Applications
Piperidine derivatives are being explored for their potential use in treating hypertension . These compounds could potentially help regulate blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been found to have analgesic and anti-inflammatory properties . These compounds could potentially be used to manage pain and inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being studied for their potential use in treating Alzheimer’s disease and other neurological disorders . Additionally, these compounds have shown promise as antipsychotic agents .
Propriétés
IUPAC Name |
6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c16-10-12-3-4-14(17-11-12)21-13-5-7-18(8-6-13)23(19,20)15-2-1-9-22-15/h1-4,9,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFILVPOOUSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)
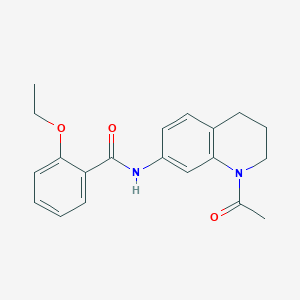
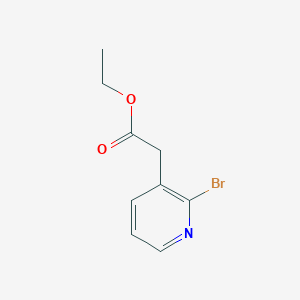
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)


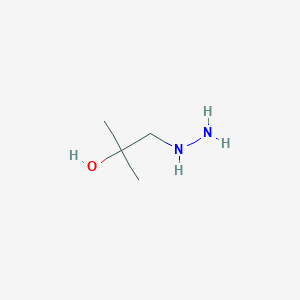


![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)
